molecular formula C19H19N2O+ B12645594 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium CAS No. 136182-34-8

2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium

Cat. No.: B12645594
CAS No.: 136182-34-8
M. Wt: 291.4 g/mol
InChI Key: QFTSWAODUKLQBO-UHFFFAOYSA-O
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Description

2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is a complex organic compound with a unique structure that includes a pyrido[4,3-b]carbazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an appropriate aldehyde with a pyridine derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is unique due to its specific structural features and the presence of both methyl and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

136182-34-8

Molecular Formula

C19H19N2O+

Molecular Weight

291.4 g/mol

IUPAC Name

5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol

InChI

InChI=1S/C19H18N2O/c1-4-13-14-7-8-21(3)10-16(14)11(2)18-15-9-12(22)5-6-17(15)20-19(13)18/h5-10,22H,4H2,1-3H3/p+1

InChI Key

QFTSWAODUKLQBO-UHFFFAOYSA-O

Canonical SMILES

CCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C

Origin of Product

United States

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